

# Comparative Efficacy of SHP2 Inhibitors: II-B08 vs. TNO155

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | II-B08    |           |  |  |  |  |
| Cat. No.:            | B15540879 | Get Quote |  |  |  |  |

A detailed analysis for researchers and drug development professionals of the preclinical efficacy of two prominent SHP2 inhibitors, **II-B08** and TNO155, in oncology.

This guide provides a comprehensive comparison of the preclinical efficacy of **II-B08** and TNO155, two small molecule inhibitors of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node downstream of receptor tyrosine kinases (RTKs) that regulates the RAS-MAPK pathway, a key driver of cell proliferation and survival in many cancers. Inhibition of SHP2 has emerged as a promising therapeutic strategy in oncology. This analysis summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and workflows to aid researchers in understanding the therapeutic potential of these two inhibitors.

### **Mechanism of Action**

Both **II-B08** and TNO155 target the SHP2 protein, a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction. SHP2 is involved in the activation of the RAS-MAPK signaling cascade, which is frequently dysregulated in cancer.

**II-B08** is a reversible and noncompetitive inhibitor of SHP2.[1] It has been shown to promote the tyrosine phosphorylation of Ras, leading to an attenuation of downstream MAPK/ERK signaling.[2]

TNO155 is a selective, allosteric inhibitor of SHP2.[3] By binding to an allosteric pocket, TNO155 locks SHP2 in an inactive conformation, thereby preventing its interaction with





upstream activators and downstream substrates.

## **Quantitative Data Presentation**

The following tables summarize the available quantitative data on the in vitro potency and preclinical pharmacokinetics of **II-B08** and TNO155.

| Inhibitor | Target  | IC50     | Inhibition Type               | Reference |
|-----------|---------|----------|-------------------------------|-----------|
| II-B08    | SHP2    | 5.5 μΜ   | Reversible,<br>Noncompetitive | [1]       |
| SHP1      | 15.7 μΜ | [1]      | _                             |           |
| PTP1B     | 14.3 μΜ | [1]      |                               |           |
| TNO155    | SHP2    | 0.011 μΜ | Allosteric                    | [4]       |

Table 1: In Vitro Potency of **II-B08** and TNO155. This table compares the half-maximal inhibitory concentration (IC50) of **II-B08** and TNO155 against SHP2 and other related phosphatases.

| Parameter                      | Mouse | Rat | Dog  | Monkey | Reference |
|--------------------------------|-------|-----|------|--------|-----------|
| Clearance<br>(mL/min/kg)       | 24    | 15  | 4    | 6      | [4]       |
| Volume of Distribution (L/kg)  | 3     | 7   | 3    | 4      | [4]       |
| Half-life<br>(hours)           | 2     | 8   | 9    | 9      | [4]       |
| Oral<br>Bioavailability<br>(%) | 78    | 100 | >100 | 60     | [4]       |



Table 2: Preclinical Pharmacokinetics of TNO155. This table summarizes the key pharmacokinetic parameters of TNO155 in various preclinical animal models. Pharmacokinetic data for **II-B08** is not readily available in the public domain.

# Preclinical Efficacy II-B08

Preclinical studies have demonstrated the anti-tumor activity of **II-B08** in models of glioblastoma and neuroblastoma.

- Glioblastoma (GBM): II-B08 has been shown to reduce tumor burden in mouse models of GBM.[2] Notably, it has the ability to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.[5] The inhibitor works by promoting tyrosine phosphorylation of Ras, which in turn attenuates the proliferative MAPK/ERK signaling pathway.[2]
- Neuroblastoma: In vitro studies have shown that II-B08 inhibits the growth of neuroblastoma cells and suppresses downstream RAS-MAPK signaling.[6]

#### **TNO155**

TNO155 has demonstrated broad preclinical efficacy as both a monotherapy and in combination with other targeted agents across a range of cancer models.

- Monotherapy: In a first-in-human phase I study (NCT03114319), TNO155 showed favorable pharmacokinetic properties and evidence of target inhibition.[3][7] The best observed response as a single agent was stable disease.[7]
- Combination Therapy: Preclinical data suggests that TNO155 synergizes with various other cancer therapies:
  - KRAS G12C Inhibitors: TNO155 in combination with a KRAS G12C inhibitor led to tumor shrinkage in a KRAS G12C non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model.[3]
  - ALK Inhibitors: In neuroblastoma models, TNO155 enhanced the efficacy of and overcame resistance to ALK inhibitors.[8][9]



 Other Targeted Therapies: TNO155 has shown promise in combination with anti-PD-1 antibodies, CDK4/6 inhibitors, and RAF/ERK inhibitors in various solid tumor models.[4]

### **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental designs used in the preclinical evaluation of **II-B08** and TNO155.

## **Cellular Assays**

- Cell Viability and Proliferation Assays: To assess the anti-proliferative effects of SHP2
  inhibitors, cancer cell lines are treated with increasing concentrations of the compound. Cell
  viability can be measured using various methods, such as MTT or CellTiter-Glo assays, to
  determine the IC50 value.
- Western Blotting: This technique is used to measure the levels of key proteins in the signaling pathway to confirm the mechanism of action. For SHP2 inhibitors, western blotting is typically used to assess the phosphorylation status of ERK (pERK), a downstream effector of the MAPK pathway. A decrease in pERK levels upon treatment indicates successful target engagement and pathway inhibition.

### In Vivo Xenograft Models

- Glioblastoma Orthotopic Xenograft Model:
  - Human glioblastoma cells are cultured and prepared for injection.
  - Immunocompromised mice are anesthetized and a small burr hole is made in the skull.
  - A specific number of tumor cells are stereotactically injected into the brain.
  - Tumor growth is monitored using methods like bioluminescence imaging.
  - Once tumors are established, mice are treated with the SHP2 inhibitor (e.g., II-B08) or vehicle control.
  - Tumor burden and survival are monitored to assess the efficacy of the treatment.



- Neuroblastoma Subcutaneous Xenograft Model:
  - Human neuroblastoma cells are injected subcutaneously into the flank of immunocompromised mice.
  - Tumor volume is measured regularly with calipers.
  - When tumors reach a specified size, mice are randomized into treatment and control groups.
  - The SHP2 inhibitor (e.g., II-B08 or TNO155) is administered, often via oral gavage.
  - Tumor growth is monitored throughout the study to evaluate the anti-tumor effect.[6][10]

# Visualizations Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the points of intervention for SHP2 inhibitors.





recruits & activates





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CS-02: SHP2 PROMOTES TUMOR PROGRESSION IN GBM VIA RAS ACTIVATION -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. irbm.com [irbm.com]
- 6. NRAS Status Determines Sensitivity to SHP2 Inhibitor Combination Therapies Targeting the RAS-MAPK Pathway in Neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications -Figshare [aacr.figshare.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- To cite this document: BenchChem. [Comparative Efficacy of SHP2 Inhibitors: II-B08 vs. TNO155]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540879#comparative-analysis-of-ii-b08-and-tno155-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com